molecular formula C26H25N3O5 B11121502 3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121502
M. Wt: 459.5 g/mol
InChI Key: OXIGEPBXAJQPFB-GYHWCHFESA-N
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Description

“3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, imidazole, and benzofuran, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the benzofuran moiety via Friedel-Crafts acylation.
  • Attachment of the imidazole group through nucleophilic substitution.
  • Hydroxylation reactions to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the imidazole or benzofuran rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

The compound may have pharmacological properties, such as anti-inflammatory or antimicrobial activity, due to its structural features.

Industry

In industrial applications, it could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and imidazole groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in “3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” distinguishes it from similar compounds

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O5/c1-16-13-19-14-18(5-8-21(19)34-16)24(31)22-23(17-3-6-20(30)7-4-17)29(26(33)25(22)32)11-2-10-28-12-9-27-15-28/h3-9,12,14-16,23,30-31H,2,10-11,13H2,1H3/b24-22-

InChI Key

OXIGEPBXAJQPFB-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)O)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)O)O

Origin of Product

United States

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